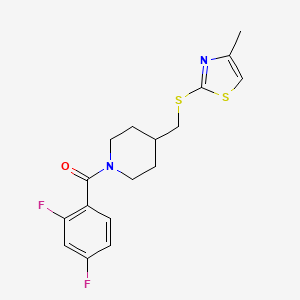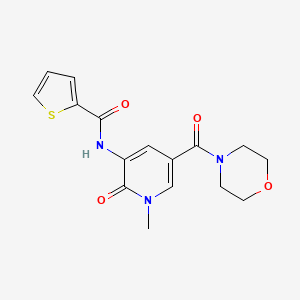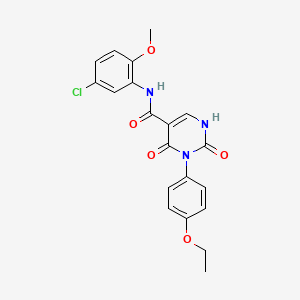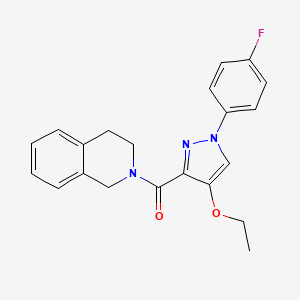
(3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is an organic molecule with unique structural characteristics It contains both a 3,4-dihydroisoquinoline core and a pyrazole ring substituted with an ethoxy group and a fluorophenyl group
准备方法
Synthetic routes and reaction conditions:
Starting materials: The synthesis of this compound generally begins with the preparation of 3,4-dihydroisoquinoline and a separately synthesized pyrazole derivative.
Reaction Steps:
Formation of 3,4-dihydroisoquinoline: A common method involves catalytic hydrogenation of isoquinoline.
Pyrazole derivative: The pyrazole ring with ethoxy and fluorophenyl groups can be synthesized through condensation reactions of hydrazines with 1,3-diketones, followed by nucleophilic substitution for the fluorophenyl group.
Coupling Reaction: The final step involves coupling the 3,4-dihydroisoquinoline with the pyrazole derivative using appropriate coupling agents like carbodiimides under controlled temperature and pH conditions.
Industrial production methods: Large-scale production could utilize continuous flow reactors to optimize reaction times and yields, minimizing waste and improving overall efficiency. Standard industrial practices may also employ solvent recovery systems and catalysts to maximize sustainability.
化学反应分析
Types of reactions:
Oxidation and Reduction: The isoquinoline ring can undergo oxidation to form isoquinolinones, while reductions can yield tetrahydroisoquinolines.
Substitution: The pyrazole moiety allows for further functional group substitutions, especially at positions adjacent to the ring nitrogens.
Common reagents and conditions:
Oxidation: Employing oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Utilizing hydrogen gas with palladium catalysts for hydrogenation.
Substitution: Using nucleophiles such as alkyl halides under base conditions for substitution reactions.
Major products formed:
Oxidation products: Isoquinolinones and carboxyl derivatives.
Reduction products: Tetrahydroisoquinolines.
Substitution products: Functionalized pyrazole derivatives.
科学研究应用
In Chemistry: This compound's structure makes it a candidate for studying ligand-receptor interactions, and it can serve as a building block for synthesizing more complex molecules.
In Biology and Medicine:
Pharmacological potential: Its unique scaffold can be optimized for interactions with various biological targets, including enzymes and receptors, suggesting applications in drug discovery, particularly for neurological disorders or inflammation.
Bioactivity studies: Researchers might investigate its effects on cellular pathways and its potential role as an inhibitor or activator of specific enzymes.
In Industry:
Material science: The compound's stable structure could be investigated for applications in creating novel polymers or as a precursor in the production of advanced materials.
作用机制
The compound's mechanism of action depends largely on its interaction with biological targets. It might act as an inhibitor or modulator of enzyme activity. For instance, the 3,4-dihydroisoquinoline moiety could interact with neurotransmitter systems, while the pyrazole ring might target other cellular proteins or receptors.
Molecular targets and pathways involved: Potential targets include G-protein coupled receptors, ion channels, and various enzymes involved in signal transduction pathways. The pathways could range from neural signaling to inflammatory responses.
相似化合物的比较
(3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives: - Differ in the substituent on the isoquinoline ring.
1-(4-ethoxy-1H-pyrazol-3-yl) derivatives: - Differ in the substituents on the pyrazole ring or the type of aryl group attached.
Uniqueness: The combination of the dihydroisoquinoline moiety with a functionalized pyrazole ring is not commonly found in similar compounds, providing a unique scaffold for various chemical transformations and biological interactions.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-2-27-19-14-25(18-9-7-17(22)8-10-18)23-20(19)21(26)24-12-11-15-5-3-4-6-16(15)13-24/h3-10,14H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODCHRCZKPCVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
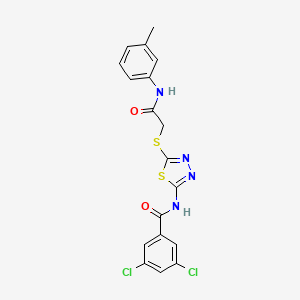
![2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2935117.png)
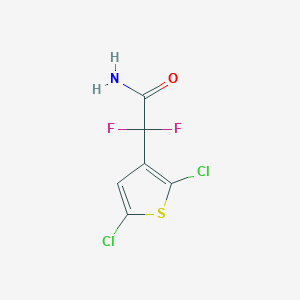
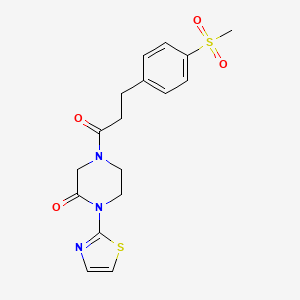
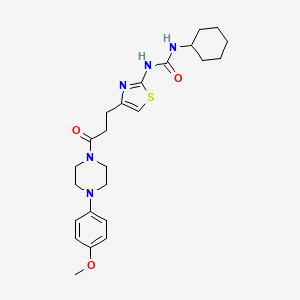
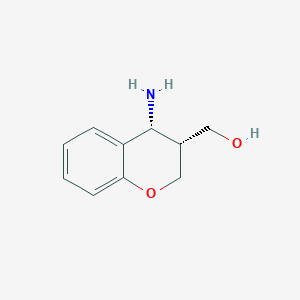
![(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2935126.png)

![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2935129.png)
![4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2935130.png)
